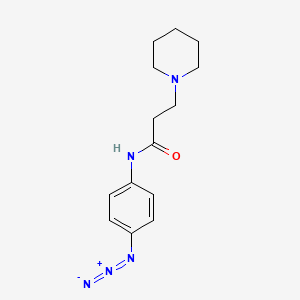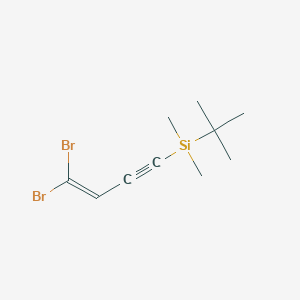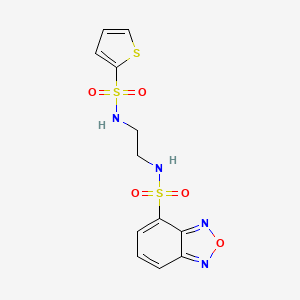![molecular formula C32H28N2O3 B12615874 3,3'-{[4-(Benzyloxy)phenyl]methylene}bis(5-methoxy-1H-indole) CAS No. 918476-31-0](/img/structure/B12615874.png)
3,3'-{[4-(Benzyloxy)phenyl]methylene}bis(5-methoxy-1H-indole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-{[4-(Benzyloxy)phenyl]methylene}bis(5-methoxy-1H-indole) is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-{[4-(Benzyloxy)phenyl]methylene}bis(5-methoxy-1H-indole) typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole ring . The benzyloxyphenyl group can be introduced through a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with phenol in the presence of a Lewis acid catalyst . The methoxy groups are usually introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include using continuous flow reactors for better control over reaction parameters and employing purification techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3,3’-{[4-(Benzyloxy)phenyl]methylene}bis(5-methoxy-1H-indole) can undergo various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Halogenated indoles and other substituted derivatives.
Scientific Research Applications
3,3’-{[4-(Benzyloxy)phenyl]methylene}bis(5-methoxy-1H-indole) has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,3’-{[4-(Benzyloxy)phenyl]methylene}bis(5-methoxy-1H-indole) involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects . For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
3,3’-{[4-(Methoxy)phenyl]methylene}bis(5-methoxy-1H-indole): Similar structure but with a methoxy group instead of a benzyloxy group.
3,3’-{[4-(Hydroxy)phenyl]methylene}bis(5-methoxy-1H-indole): Similar structure but with a hydroxy group instead of a benzyloxy group.
Uniqueness
The presence of the benzyloxy group in 3,3’-{[4-(Benzyloxy)phenyl]methylene}bis(5-methoxy-1H-indole) imparts unique chemical properties, such as increased lipophilicity and potential for specific biological interactions . This makes it distinct from other similar compounds and may contribute to its unique biological activities .
Properties
CAS No. |
918476-31-0 |
|---|---|
Molecular Formula |
C32H28N2O3 |
Molecular Weight |
488.6 g/mol |
IUPAC Name |
5-methoxy-3-[(5-methoxy-1H-indol-3-yl)-(4-phenylmethoxyphenyl)methyl]-1H-indole |
InChI |
InChI=1S/C32H28N2O3/c1-35-24-12-14-30-26(16-24)28(18-33-30)32(29-19-34-31-15-13-25(36-2)17-27(29)31)22-8-10-23(11-9-22)37-20-21-6-4-3-5-7-21/h3-19,32-34H,20H2,1-2H3 |
InChI Key |
HDFNWRJRGORESN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2C(C3=CC=C(C=C3)OCC4=CC=CC=C4)C5=CNC6=C5C=C(C=C6)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,6-Dimethyl-N-(2-propylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12615792.png)

![1-(4-Chlorophenyl)-2-{[(1S)-1-phenylethyl]amino}ethan-1-one](/img/structure/B12615794.png)
![(E)-1-[1-(Diphenylphosphanyl)-1H-pyrrol-2-yl]-N-phenylmethanimine](/img/structure/B12615797.png)



![5-(4-Methoxyphenyl)tetrazolo[1,5-a]pyridine](/img/structure/B12615824.png)

![5-Azido-N-[(benzyloxy)carbonyl]-L-norvalylglycinamide](/img/structure/B12615828.png)
![2-[4-(1-Phenylethyl)piperazin-1-yl]-1-(thiophen-3-yl)ethan-1-one](/img/structure/B12615842.png)

![2-(Diphenylmethyl)-2,5-diazaspiro[3.5]non-7-ene](/img/structure/B12615849.png)
![5-Phenyl-1-[(prop-2-en-1-yl)oxy]pent-4-yn-2-ol](/img/structure/B12615854.png)
